Cas no 2381892-64-2 (rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-{(プロプ-2-エン-1-イルオキシ)カルボニルアミノ}シクロプロパン-1-カルボン酸は、シクロプロパン骨格とアリルオキシカルボニル基を有する光学活性な有機化合物です。この化合物は、立体選択的な合成中間体としての有用性が高く、医薬品や機能性材料の開発において重要な役割を果たします。特に、シクロプロパン環の剛直な構造と反応性の高いアリルオキシカルボニル基を併せ持つため、多様な官能基変換が可能です。また、ラセミ体として利用されることで、立体化学の影響を検討する際の比較対照としても価値があります。有機合成化学や創薬研究における汎用性の高さが特長です。

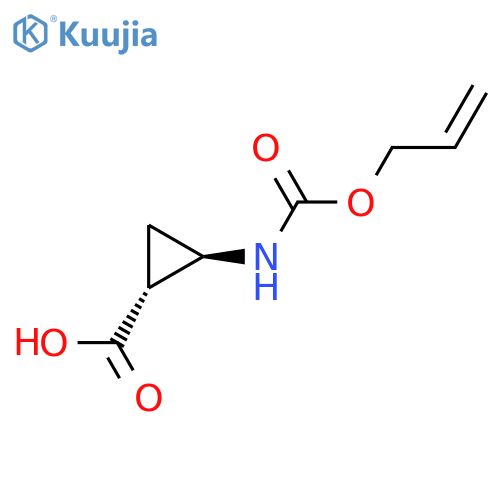

2381892-64-2 structure

商品名:rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid

rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid

- EN300-28271493

- 2381892-64-2

- rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid

-

- インチ: 1S/C8H11NO4/c1-2-3-13-8(12)9-6-4-5(6)7(10)11/h2,5-6H,1,3-4H2,(H,9,12)(H,10,11)/t5-,6-/m1/s1

- InChIKey: OCGZWWGHOXYZMH-PHDIDXHHSA-N

- ほほえんだ: OC([C@@H]1C[C@H]1NC(=O)OCC=C)=O

計算された属性

- せいみつぶんしりょう: 185.06880783g/mol

- どういたいしつりょう: 185.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 75.6Ų

rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28271493-5g |

rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid |

2381892-64-2 | 5g |

$2443.0 | 2023-09-09 | ||

| Enamine | EN300-28271493-0.25g |

rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid |

2381892-64-2 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-28271493-5.0g |

rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid |

2381892-64-2 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-28271493-10g |

rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid |

2381892-64-2 | 10g |

$3622.0 | 2023-09-09 | ||

| Enamine | EN300-28271493-1.0g |

rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid |

2381892-64-2 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-28271493-0.1g |

rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid |

2381892-64-2 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-28271493-10.0g |

rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid |

2381892-64-2 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28271493-1g |

rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid |

2381892-64-2 | 1g |

$842.0 | 2023-09-09 | ||

| Enamine | EN300-28271493-0.05g |

rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid |

2381892-64-2 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28271493-2.5g |

rac-(1R,2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}cyclopropane-1-carboxylic acid |

2381892-64-2 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 |

rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

2381892-64-2 (rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid) 関連製品

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量